Cas no 100704-38-9 (4-Methanesulfonylthiophene-2-carboxylic Acid)

4-Methanesulfonylthiophene-2-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 4-Methanesulfonylthiophene-2-carboxylic Acid
- 4-(Methanesulfonyl)thiophene-2-carboxylic acid
- 4-(METHYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID
- MFCD23144118
- 100704-38-9
- AKOS026728895
- 4-(Methylsulfonyl)-2-thiophenecarboxylic acid
- AEA70438
- EN300-123618
- 4-methanesulfonylthiophene-2-carboxylicacid
- DTXSID70566885
- H26942
- Z1508933704
- 2-Thiophenecarboxylic acid, 4-(methylsulfonyl)-
- 4-methanesulfonylthiophene-2-carboxylic acid
- SCHEMBL7892535
-
- インチ: InChI=1S/C6H6O4S2/c1-12(9,10)4-2-5(6(7)8)11-3-4/h2-3H,1H3,(H,7,8)
- InChIKey: YCQZXJWBSJMXJG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 205.970751g/mol
- どういたいしつりょう: 205.970751g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 206.2g/mol
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 108Ų
4-Methanesulfonylthiophene-2-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B485665-100mg |
4-Methanesulfonylthiophene-2-carboxylic Acid |
100704-38-9 | 100mg |
$ 295.00 | 2022-06-07 | ||
Enamine | EN300-123618-10.0g |
4-methanesulfonylthiophene-2-carboxylic acid |
100704-38-9 | 95% | 10.0g |
$3376.0 | 2023-07-06 | |
Enamine | EN300-123618-2.5g |
4-methanesulfonylthiophene-2-carboxylic acid |
100704-38-9 | 95% | 2.5g |
$1539.0 | 2023-07-06 | |
Enamine | EN300-123618-5.0g |
4-methanesulfonylthiophene-2-carboxylic acid |
100704-38-9 | 95% | 5.0g |
$2277.0 | 2023-07-06 | |
Enamine | EN300-123618-0.25g |
4-methanesulfonylthiophene-2-carboxylic acid |
100704-38-9 | 95% | 0.25g |
$389.0 | 2023-07-06 | |
Aaron | AR0003DY-100mg |
2-Thiophenecarboxylic acid, 4-(methylsulfonyl)- |
100704-38-9 | 95% | 100mg |
$399.00 | 2025-01-20 | |
1PlusChem | 1P00035M-5g |
2-Thiophenecarboxylic acid, 4-(methylsulfonyl)- |
100704-38-9 | 95% | 5g |
$2877.00 | 2023-12-27 | |
1PlusChem | 1P00035M-2.5g |
2-Thiophenecarboxylic acid, 4-(methylsulfonyl)- |
100704-38-9 | 95% | 2.5g |
$1965.00 | 2023-12-27 | |
A2B Chem LLC | AA03290-1g |
2-Thiophenecarboxylic acid, 4-(methylsulfonyl)- |
100704-38-9 | 95% | 1g |
$862.00 | 2024-04-20 | |
TRC | B485665-10mg |
4-Methanesulfonylthiophene-2-carboxylic Acid |
100704-38-9 | 10mg |
$ 50.00 | 2022-06-07 |
4-Methanesulfonylthiophene-2-carboxylic Acid 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
4-Methanesulfonylthiophene-2-carboxylic Acidに関する追加情報
4-Methanesulfonylthiophene-2-carboxylic Acid (CAS No. 100704-38-9): A Comprehensive Overview
4-Methanesulfonylthiophene-2-carboxylic Acid, identified by its Chemical Abstracts Service (CAS) number CAS No. 100704-38-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, featuring a thiophene core substituted with a methanesulfonyl group and a carboxylic acid moiety, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong> thiophene ring is a heterocyclic aromatic structure that is widely recognized for its presence in numerous natural products and pharmaceuticals. Its stability, coupled with the ability to undergo diverse chemical transformations, makes it an attractive scaffold for drug discovery. The introduction of the< strong> methanesulfonyl group at the 4-position and the< strong> carboxylic acid at the 2-position further enhances its utility by providing reactive sites for further functionalization.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from< strong> heterocyclic compounds. Among these, thiophene derivatives have shown promise in treating a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. The< strong> 4-Methanesulfonylthiophene-2-carboxylic Acid molecule has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting specific biological pathways.
One of the most compelling aspects of< strong> 4-Methanesulfonylthiophene-2-carboxylic Acid is its role in the development of targeted therapies. Researchers have leveraged its structural features to design molecules that interact selectively with disease-causing proteins. For instance, studies have demonstrated its utility in creating inhibitors of kinases, which are enzymes involved in cell signaling pathways implicated in cancer progression. The< strong> methanesulfonyl group, in particular, has been found to enhance binding affinity and specificity, making it an ideal moiety for drug design.
The< strong> carboxylic acid functionality provides another avenue for chemical modification, allowing for the introduction of additional pharmacophores or linking groups. This flexibility has enabled the synthesis of conjugates that can be used for drug delivery or targeted therapy. Furthermore, the< strong> thiophene ring's ability to participate in π-stacking interactions has been exploited to improve membrane permeability and bioavailability of drug candidates.
The pharmaceutical industry has shown particular interest in< strong> 4-Methanesulfonylthiophene-2-carboxylic Acid due to its potential as a building block for next-generation therapeutics. Its incorporation into drug candidates has led to compounds with improved pharmacokinetic profiles and reduced side effects. Additionally, its role in combinatorial chemistry and high-throughput screening protocols has made it a valuable asset in academic and industrial research settings.
In academic research, this compound has been utilized to explore novel synthetic methodologies and reaction pathways. The ability to functionalize both the< strong> methanesulfonyl and< strong> carboxylic acid groups allows chemists to tailor molecular structures with precision. This has led to breakthroughs in understanding reaction mechanisms and developing more efficient synthetic routes.
The< strong> 4-Methanesulfonylthiophene-2-carboxylic Acid market is expected to grow steadily as demand for specialized intermediates increases. Pharmaceutical companies and biotechnology firms are investing heavily in research aimed at discovering new therapeutic agents derived from this compound. The versatility of its structure makes it a cornerstone in medicinal chemistry libraries, providing researchers with a rich palette of options for drug development.
The future prospects of< strong> 4-Methanesulfonylthiophene-2-carboxylic Acid are promising, with ongoing studies exploring its potential applications in areas such as immunotherapy and neurodegenerative diseases. Its unique combination of structural features positions it as a key player in the quest for innovative treatments. As research continues to uncover new therapeutic targets and mechanisms, this compound is likely to remain at the forefront of pharmaceutical innovation.
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